Cas no 2138187-70-7 (3-(5-Fluoro-2-methylphenyl)-1H-pyrazole)

3-(5-Fluoro-2-methylphenyl)-1H-pyrazole is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a fluorine-substituted aromatic ring coupled with a pyrazole moiety, offering unique electronic and steric properties for molecular design. The compound's fluorine atom enhances metabolic stability and bioavailability, while the methyl group provides steric modulation for selective interactions. This scaffold is valuable in medicinal chemistry for developing kinase inhibitors or antimicrobial agents due to its ability to engage in hydrogen bonding and hydrophobic interactions. Its synthetic versatility allows for further functionalization, making it a useful intermediate in targeted drug discovery and material science applications.
3-(5-Fluoro-2-methylphenyl)-1H-pyrazole structure
2138187-70-7 structure
Product Name:3-(5-Fluoro-2-methylphenyl)-1H-pyrazole
CAS No:2138187-70-7
MF:C10H9FN2
MW:176.190265417099
MDL:MFCD31590053
CID:5609791
PubChem ID:89211129
Update Time:2025-05-19

3-(5-Fluoro-2-methylphenyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3-(5-fluoro-2-methylphenyl)-1H-pyrazole
    • 2138187-70-7
    • SCHEMBL13963717
    • EN300-842996
    • 3-(5-Fluoro-2-methylphenyl)-1H-pyrazole
    • MDL: MFCD31590053
    • Inchi: 1S/C10H9FN2/c1-7-2-3-8(11)6-9(7)10-4-5-12-13-10/h2-6H,1H3,(H,12,13)
    • InChI Key: UEOIARPZZFFNTF-UHFFFAOYSA-N
    • SMILES: N1C=CC(C2=CC(F)=CC=C2C)=N1

Computed Properties

  • Exact Mass: 176.07497646g/mol
  • Monoisotopic Mass: 176.07497646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 1.200±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 323.4±27.0 °C(Predicted)
  • pka: 12.90±0.10(Predicted)

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3-(5-Fluoro-2-methylphenyl)-1H-pyrazole Related Literature

Additional information on 3-(5-Fluoro-2-methylphenyl)-1H-pyrazole

3-(5-Fluoro-2-methylphenyl)-1H-pyrazole (CAS No. 2138187-70-7): A Comprehensive Overview

3-(5-Fluoro-2-methylphenyl)-1H-pyrazole (CAS No. 2138187-70-7) is a fluorinated pyrazole derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic compounds, which are widely recognized for their diverse biological activities and applications in drug discovery. The presence of both a fluoro substituent and a methyl group on the phenyl ring enhances its potential for selective interactions in biological systems.

The molecular structure of 3-(5-Fluoro-2-methylphenyl)-1H-pyrazole features a pyrazole core linked to a substituted phenyl ring. This structural motif is commonly found in molecules with anti-inflammatory, antimicrobial, and anticancer properties. Researchers have explored its utility as a building block in medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapies. The fluorine atom plays a crucial role in modulating the compound's lipophilicity and metabolic stability, making it a valuable asset in drug development.

In recent years, the demand for fluorinated pyrazole derivatives like 3-(5-Fluoro-2-methylphenyl)-1H-pyrazole has surged due to their applications in precision medicine and crop protection. The compound's unique properties align with current trends in sustainable chemistry and green synthesis, as researchers seek eco-friendly methods to produce such molecules. Its potential as a bioisostere for other aromatic systems further expands its utility in structure-activity relationship (SAR) studies.

The synthesis of 3-(5-Fluoro-2-methylphenyl)-1H-pyrazole typically involves palladium-catalyzed cross-coupling reactions or cyclization strategies using hydrazine derivatives. These methods are often optimized for high yield and low environmental impact, reflecting the growing emphasis on green chemistry principles. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm its purity and structural integrity.

From a commercial perspective, 3-(5-Fluoro-2-methylphenyl)-1H-pyrazole is available through specialized chemical suppliers and custom synthesis providers. Its pricing and availability may vary based on scale of production and purity requirements. The compound is often supplied as a white to off-white crystalline powder, with storage recommendations emphasizing protection from moisture and light to maintain stability.

Ongoing research explores the potential of 3-(5-Fluoro-2-methylphenyl)-1H-pyrazole in addressing global challenges such as antimicrobial resistance (AMR) and neglected tropical diseases. Its modular structure allows for derivatization to create libraries of compounds for high-throughput screening. Additionally, computational tools like molecular docking and QSAR modeling are increasingly used to predict its interactions with biological targets.

For researchers working with 3-(5-Fluoro-2-methylphenyl)-1H-pyrazole, proper laboratory safety protocols should always be followed. While not classified as hazardous under standard regulations, appropriate personal protective equipment (PPE) is recommended when handling the compound. Material Safety Data Sheets (MSDS) provided by manufacturers contain essential information about its physicochemical properties and handling guidelines.

The future outlook for 3-(5-Fluoro-2-methylphenyl)-1H-pyrazole appears promising, with potential applications emerging in material science and electronic materials. Its aromatic system and hydrogen-bonding capabilities make it interesting for molecular electronics and supramolecular chemistry applications. As synthetic methodologies advance, we may see expanded use of this compound in catalysis and functional material design.

In conclusion, 3-(5-Fluoro-2-methylphenyl)-1H-pyrazole (CAS No. 2138187-70-7) represents an important chemical intermediate with multifaceted applications across scientific disciplines. Its combination of fluorine chemistry and heterocyclic architecture positions it as a valuable tool for researchers addressing contemporary challenges in healthcare, agriculture, and advanced materials. The compound's versatility ensures it will remain relevant in cutting-edge research for years to come.

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